

Physical and chemical properties of 1-Amino-3cyclohexyloxy-propan-2-ol

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Compound of Interest

1-Amino-3-cyclohexyloxy-propan2-ol

Cat. No.:

B1304959

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In-depth Technical Guide: 1-Amino-3-cyclohexyloxy-propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-3-cyclohexyloxy-propan-2-ol, with the CAS number 89100-83-4, is a chemical compound belonging to the class of amino alcohols. Its structure, featuring a cyclohexyl ether moiety linked to an aminopropanol backbone, suggests potential applications in medicinal chemistry, particularly as a scaffold for the synthesis of pharmacologically active agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines a putative synthetic pathway, and discusses the general analytical techniques applicable for its characterization. Due to a lack of specific experimental data in the public domain, this guide also draws upon information from structurally related compounds to infer potential characteristics and experimental approaches.

Physicochemical Properties

Quantitative data for **1-Amino-3-cyclohexyloxy-propan-2-ol** is limited, with most available information being predicted values. These properties are summarized in the table below. It is critical for researchers to experimentally verify these values for any practical application.



Property	Value	Source
Molecular Formula	C ₉ H ₁₉ NO ₂	-
Molecular Weight	189.27 g/mol	-
CAS Number	89100-83-4	[1]
Melting Point	62.21 °C (Predicted)	[2]
Boiling Point	276.34 °C (Predicted)	Chemchart
Density	0.99 g/cm³ (Predicted)	Chemchart
Water Solubility	10819.1 mg/L (Predicted)	[2]
Flash Point	130.04 °C (Predicted)	Chemchart
рКа	No data available	-

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of **1-Amino-3-cyclohexyloxy-propan-2-ol** is not readily available in peer-reviewed literature. However, based on its chemical structure and general organic synthesis principles, a plausible two-step synthetic route can be proposed.

Putative Synthesis Pathway

The synthesis likely proceeds via the reaction of cyclohexanol with an epoxide, followed by the introduction of the amino group. A common precursor for the propan-2-ol backbone is epichlorohydrin.

Step 1: Formation of the Ether Linkage

Cyclohexanol can be reacted with epichlorohydrin in the presence of a base to form the intermediate, [(cyclohexyloxy)methyl]oxirane.

Step 2: Amination of the Epoxide



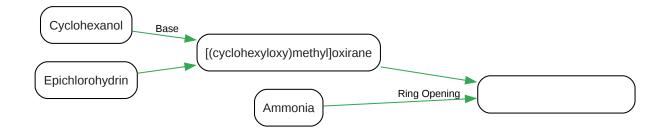




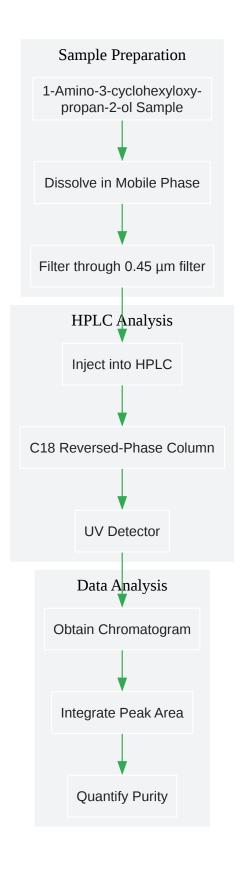
The resulting epoxide is then subjected to aminolysis, where the epoxide ring is opened by an amine source, such as ammonia, to yield the final product, **1-Amino-3-cyclohexyloxy-propan-2-ol**.

A potential starting material for the synthesis is [(cyclohexyloxy)methyl]oxirane (CAS 3681-02-5).[3]

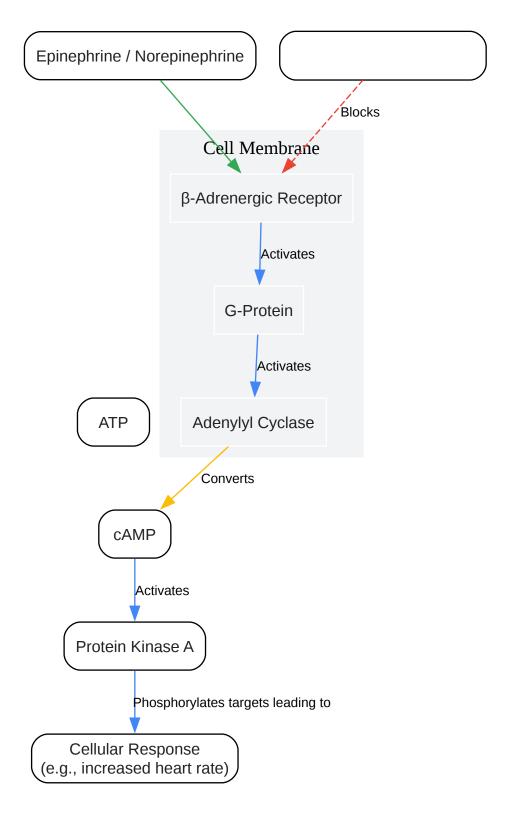












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